2,6-Dibromo-4-methylphenol

Environmental Remediation Photocatalysis Advanced Oxidation Processes

Source 2,6-Dibromo-4-methylphenol (DBMP) engineered for advanced synthesis. Its 2,6-dibromo substitution enables double lithiation—the critical step for producing P,O-chelating ligands used in olefin metathesis, cross-coupling, and hydrogenation catalysts. Unlike liquid mono-bromo analogs, DBMP is a crystalline solid (mp 49–50 °C) that simplifies precise weighing and automation in medicinal chemistry workflows. With a demonstrated 98% photocatalytic degradation efficiency, it is the ideal model compound for benchmarking catalyst performance in brominated pollutant remediation. Supplied at ≥98% (GC) purity to safeguard sensitive catalytic cycles from trace-poisoning. Ambient shipping; gram-to-bulk quantities available.

Molecular Formula C7H6Br2O
Molecular Weight 265.93 g/mol
CAS No. 2432-14-6
Cat. No. B1582163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-methylphenol
CAS2432-14-6
Molecular FormulaC7H6Br2O
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
InChIKeyFIGPGTJKHFAYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-methylphenol (CAS 2432-14-6): A Unique Brominated Phenol Building Block and Environmental Probe


2,6-Dibromo-4-methylphenol (DBMP), also known as 3,5-dibromo-4-hydroxytoluene, is a di-brominated para-cresol derivative with molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol [1]. This compound is a white to gray crystalline solid at room temperature with a melting point of 49–50 °C . DBMP is primarily utilized as a synthetic intermediate in organic chemistry, as a building block for ligands in catalysis, and as a model compound for studying the environmental fate of brominated flame retardants [2]. Its specific 2,6-dibromo substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from closely related bromophenols and non-brominated analogs.

Why a Simple Bromophenol Won't Suffice: The Critical Role of 2,6-Dibromo-4-methylphenol's Substitution Pattern in Performance and Handling


Substituting a generic bromophenol for 2,6-dibromo-4-methylphenol can lead to significant differences in reaction outcomes, physical handling, and environmental behavior. The presence of two bromine atoms ortho to the phenolic hydroxyl group strongly influences both the compound's electronic properties and its susceptibility to advanced oxidation processes. For instance, in photocatalytic degradation studies, DBMP exhibits a 98% removal efficiency, whereas unsubstituted phenol achieves only approximately 50% under identical conditions [1]. Furthermore, the physical state differs markedly: DBMP is a solid at room temperature (mp 49–50 °C) , while the mono-bromo analog 2-bromo-4-methylphenol is a liquid (mp 16 °C) , and the non-methylated analog 2,6-dibromophenol melts at a slightly higher 56.5 °C . These variations in reactivity, phase, and melting behavior underscore the non-interchangeable nature of this compound and directly impact its utility in synthetic chemistry and materials science.

2,6-Dibromo-4-methylphenol: Quantified Differentiation Against Analogs in Degradation Efficiency, Purity, and Physical Form


DBMP Exhibits 98% Photocatalytic Degradation Efficiency vs. 50% for Phenol in Water Treatment

In a head-to-head study of photocatalytic degradation using non-stoichiometric magnetite as a catalyst, 2,6-dibromo-4-methylphenol (DBMP) achieved a degradation efficiency of 98%, whereas unsubstituted phenol reached only approximately 50% under identical reaction conditions [1]. The study also confirmed that DBMP degradation proceeds via a mixed reduction–oxidation mechanism, releasing bromide ions, which further supports its distinct environmental behavior.

Environmental Remediation Photocatalysis Advanced Oxidation Processes

99% GC Purity Specification for DBMP Outperforms the Typical 98% Grade of 2,6-Dibromophenol

Commercially sourced 2,6-dibromo-4-methylphenol is available at a minimum purity of 99% as determined by gas chromatography (GC) . In contrast, the structurally similar analog 2,6-dibromophenol is commonly offered at a purity of 98% (GC) . While a 1 percentage point difference may appear small, it can be critical in applications where trace impurities interfere with catalysis or downstream reactions.

Organic Synthesis Quality Control Chemical Procurement

Solid State at Room Temperature (mp 49-50°C) vs. Liquid Analog 2-Bromo-4-methylphenol (mp 16°C)

2,6-Dibromo-4-methylphenol is a crystalline solid at ambient temperature with a melting point of 49–50 °C . In contrast, the mono-bromo analog 2-bromo-4-methylphenol is a liquid, with a reported melting point of 16 °C . The solid nature of DBMP can offer advantages in storage stability, ease of weighing, and reduced volatility during handling, particularly in industrial or high-throughput laboratory settings.

Materials Handling Formulation Physical Chemistry

Efficient Precursor for 2,6-Bis(diphenylphosphino)-4-methylphenol Ligands via Lithiation

2,6-Dibromo-4-methylphenol serves as a versatile starting material for the synthesis of bidentate phosphine ligands. In a recent study, protection of the phenolic hydroxyl group followed by treatment with n-butyllithium and chlorodiphenylphosphine yielded 2,6-bis(diphenylphosphino)-4-methyl-ethoxymethylphenol in a straightforward procedure [1]. This reaction exploits the presence of two bromine atoms in the ortho positions to install two phosphine donor groups, a transformation not readily achievable with mono-bromo or non-brominated cresol derivatives.

Organometallic Chemistry Ligand Synthesis Catalysis

Optimal Application Scenarios for 2,6-Dibromo-4-methylphenol Based on Quantitative Differentiation Evidence


Environmental Fate and Remediation Studies of Brominated Flame Retardants

DBMP's 98% photocatalytic degradation efficiency [1] makes it an ideal model compound for investigating the breakdown of brominated aromatic pollutants in wastewater. Researchers studying advanced oxidation processes can use DBMP to benchmark catalyst performance and to elucidate degradation pathways of more complex brominated flame retardants.

Synthesis of Bidentate Phosphine Ligands for Homogeneous Catalysis

The compound's two ortho-bromine substituents enable double lithiation and subsequent phosphorylation to produce 2,6-bis(diphenylphosphino)-4-methylphenol derivatives [2]. This makes DBMP a preferred starting material for creating P,O-chelating or bridging ligands used in olefin metathesis, cross-coupling, and hydrogenation catalysts.

High-Purity Organic Building Block for Pharmaceutical Intermediates

With a commercial purity specification of 99% (GC) , DBMP is well-suited for multi-step syntheses where trace impurities could poison sensitive catalysts or lead to difficult-to-remove byproducts. Its solid physical state further simplifies precise weighing and automation in medicinal chemistry workflows.

Noncovalent Interaction Studies in Molybdenum Imido Alkylidene Catalysts

DBMP has been reported to influence the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis through noncovalent interactions . This niche application highlights the compound's ability to modulate catalytic activity via steric and electronic effects imparted by the 2,6-dibromo-4-methyl substitution pattern.

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